Divergent Organoleptic Profiles Differentiate 5-Propyl Isomer from 4-Propyl Isomer
The odor profile of 2-methoxy-5-propylphenol is qualitatively distinct from its positional isomer, 2-methoxy-4-propylphenol (dihydroeugenol) [1]. Dihydroeugenol is characterized by descriptors such as 'warm, spicy, sweet, clove, and slightly floral balsamic.' In contrast, sources consistently associate 2-methoxy-5-propylphenol with 'pleasant aroma' found in 'wines and smoked foods,' suggesting a distinct sensory fingerprint centered on smoky and fermented notes . This difference is critical for flavor and fragrance formulators who cannot substitute one isomer for another without altering the intended sensory profile of the final product.
| Evidence Dimension | Odor quality descriptors |
|---|---|
| Target Compound Data | Associated with 'pleasant aroma,' 'wines,' and 'smoked foods' (smoky, fermented notes) |
| Comparator Or Baseline | 2-Methoxy-4-propylphenol (CAS 2785-87-7): 'warm, spicy, sweet, slightly floral balsamic' odor |
| Quantified Difference | Qualitative difference in sensory character; smoky vs. spicy-sweet-balsamic |
| Conditions | Descriptive sensory analysis as reported in chemical databases and literature |
Why This Matters
For procurement in flavor and fragrance R&D, the unique sensory character of the 5-isomer makes it indispensable for developing specific smoky or fermented notes where the 4-isomer would be unsuitable.
- [1] ChemicalBook. (n.d.). 2-Methoxy-4-propylphenol. Retrieved April 26, 2026. View Source
